Cas no 2227911-10-4 (rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2227911-10-4
- EN300-1914734
-
- インチ: 1S/C10H11BrO3/c1-10(2)7(8(10)9(12)13)5-3-4-6(11)14-5/h3-4,7-8H,1-2H3,(H,12,13)/t7-,8+/m1/s1
- InChIKey: JDHLRQNCYVUYCK-SFYZADRCSA-N
- ほほえんだ: BrC1=CC=C([C@@H]2[C@@H](C(=O)O)C2(C)C)O1
計算された属性
- せいみつぶんしりょう: 257.98916g/mol
- どういたいしつりょう: 257.98916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914734-0.05g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 0.05g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1914734-10.0g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1914734-5.0g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1914734-0.1g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 0.1g |
$1332.0 | 2023-09-17 | ||
Enamine | EN300-1914734-5g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 5g |
$4391.0 | 2023-09-17 | ||
Enamine | EN300-1914734-0.25g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 0.25g |
$1393.0 | 2023-09-17 | ||
Enamine | EN300-1914734-10g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 10g |
$6512.0 | 2023-09-17 | ||
Enamine | EN300-1914734-1g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 1g |
$1515.0 | 2023-09-17 | ||
Enamine | EN300-1914734-2.5g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 2.5g |
$2969.0 | 2023-09-17 | ||
Enamine | EN300-1914734-0.5g |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227911-10-4 | 0.5g |
$1453.0 | 2023-09-17 |
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
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1. Book reviews
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
Racemic (1R,3R)-3-(5-Bromo furan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid: A Comprehensive Overview
The compound (1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid, with the CAS number NO 2227911-10-4, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The molecule's structure incorporates a cyclopropane ring system, which is known for its inherent strain and reactivity, making it a valuable component in various chemical reactions and biological assays.
The racemic form of this compound refers to the presence of both enantiomers in equal proportions. The stereochemistry of the molecule is defined by the (1R,3R) configuration, which plays a critical role in determining its physical properties and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, as it significantly influences the molecule's interaction with biological targets such as enzymes and receptors.
One of the most intriguing aspects of this compound is its incorporation of a 5-bromofuran substituent. Furan derivatives are well-known for their aromaticity and electronic properties, which contribute to their stability and reactivity. The bromine atom at the 5-position further enhances the molecule's electronic characteristics, making it a promising candidate for various synthetic transformations. Researchers have explored the use of such furan-containing compounds in the development of novel antibiotics, anticancer agents, and other therapeutic agents.
The cyclopropane ring in this compound adds another layer of complexity to its structure. Cyclopropanes are known for their strained geometry, which can lead to unique reactivity patterns in chemical reactions. This strain can be harnessed to design molecules with specific pharmacokinetic profiles or to create bioisosteric replacements for existing drugs. Recent advancements in cyclopropane chemistry have enabled the synthesis of more complex structures, further expanding the potential applications of this class of compounds.
In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to Suzuki-Miyaura coupling reactions, Stille couplings, and other cross-coupling techniques. These methods allow for precise control over the stereochemistry and regioselectivity of the product, ensuring high yields and purity. The use of transition metal catalysts has been particularly effective in constructing the carbon-furan bond and other critical bonds within the molecule.
The carboxylic acid functionality present in this compound provides additional versatility in terms of chemical modification. This group can be readily converted into esters, amides, or other derivatives using standard organic transformations. Such modifications are often employed during drug development to optimize bioavailability or to target specific biological pathways.
From a pharmacological perspective, this compound has shown promise in several areas. In vitro studies have demonstrated its ability to modulate key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory activity. Additionally, preliminary results from animal models indicate that it may possess antitumor properties by inhibiting cancer cell proliferation or inducing apoptosis.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed favorable interactions between this compound and various protein targets, providing insights into its potential therapeutic mechanisms. Furthermore, quantum mechanical calculations have shed light on its electronic structure and reactivity patterns.
In conclusion, rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid represents a cutting-edge example of how structural complexity can be leveraged to create molecules with diverse functional properties. Its unique combination of stereochemistry, aromaticity, and strained ring systems positions it as a valuable tool in both academic research and industrial applications.
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